molecular formula C21H25NO5S2 B2941452 Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923457-51-6

Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2941452
CAS No.: 923457-51-6
M. Wt: 435.55
InChI Key: QZBKHVLAXAFTRZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative of the tetrahydrobenzo[b]thiophene-3-carboxylate scaffold, characterized by a benzylsulfonyl group attached via a butanamido linker at the 2-position. The benzylsulfonyl moiety confers strong electron-withdrawing properties, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

methyl 2-(4-benzylsulfonylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S2/c1-27-21(24)19-16-10-5-6-11-17(16)28-20(19)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-4,8-9H,5-7,10-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBKHVLAXAFTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C21H25NO5S2
  • CAS Number : 923457-51-6

The unique structure of this compound includes a tetrahydrobenzo[b]thiophene core coupled with a benzylsulfonyl group and a butanamido moiety, which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydrobenzo[b]thiophene Core : Initial reactions involve the Gewald reaction to create the base structure.
  • Introduction of Functional Groups : The benzylsulfonyl and butanamido groups are added through sulfonylation and amidation reactions respectively.
  • Purification Techniques : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor and purify the synthesized compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity. A study involving high-throughput screening revealed that compounds containing a tetrahydrobenzothiophene core effectively inhibited biofilm formation in Escherichia coli UTI89 .

The minimum inhibitory concentration (MIC) values for related compounds range from:

Bacteria MIC (μM)
E. coli0.64 - 19.92
P. aeruginosa0.72 - 45.30
Salmonella0.54 - 90.58
S. aureus1.11 - 99.92

These findings suggest that structural modifications can enhance antibacterial efficacy.

Analgesic Effects

Preliminary studies have shown that this compound may possess analgesic properties that exceed those of conventional analgesics like metamizole . The mechanism of action for pain relief is not fully understood but may involve modulation of pain pathways at the receptor level.

Anticancer Potential

Emerging research indicates potential anticancer activity associated with this compound. Compounds derived from similar structures have been noted for their ability to induce apoptosis in cancer cells . The benzo[b]thiophene scaffold is particularly relevant in developing STAT3 inhibitors, which play a crucial role in various cancers .

While detailed mechanisms remain to be fully elucidated, it is hypothesized that this compound interacts with specific biological targets such as enzymes or receptors involved in pain modulation and microbial resistance . Further studies are warranted to explore its binding affinities and the implications of structural modifications on its biological activities.

Case Studies and Research Findings

  • Biofilm Inhibition Study : A library of tetrahydrobenzothiophene derivatives was synthesized and tested against E. coli, revealing promising biofilm inhibition capabilities .
  • Antibacterial Evaluation : A series of synthesized tetrahydrobenzothiophene derivatives demonstrated significant antibacterial activity against various pathogens, suggesting a viable lead for antibiotic development .
  • Analgesic Activity Assessment : Studies using animal models indicated that certain derivatives exhibited superior analgesic effects compared to standard treatments .

Chemical Reactions Analysis

Reaction Scheme

  • Starting Material → Amide Formation (with butanoyl chloride)

  • Intermediate → Sulfonylation (with benzylsulfonyl chloride)

  • Final Product → Esterification (with methanol)

Hydrolysis

Methyl esters are susceptible to hydrolysis under acidic or basic conditions. Hydrolysis can yield the corresponding carboxylic acid and methanol:

Methyl Ester+H2OCarboxylic Acid+CH3OH\text{Methyl Ester}+H_2O\rightarrow \text{Carboxylic Acid}+CH_3OH

Reduction Reactions

The compound may undergo reduction reactions, particularly at the carbonyl groups present in the structure. Reducing agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl functionalities to alcohols.

Biological Activity Evaluation

Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant biological activities. For instance:

  • Anticancer Activity : Compounds similar to methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their ability to inhibit enzymes like PDK1 and LDHA in colorectal cancer cell lines.

  • Antioxidant Properties : The antioxidant capacity of these compounds can be assessed using various assays such as DPPH or ABTS radical scavenging tests.

Table of Biological Activities

CompoundActivity TypeIC50 (μg/mL)Reference
Compound APDK1 Inhibitor57.10
Compound BLDHA Inhibitor64.10
Compound CAntioxidant ActivityVaries

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural analogs of the target compound, focusing on substituents and core modifications:

Compound Name Substituent at 2-Position Core Structure Molecular Weight Key Functional Groups Reference
Target Compound 4-(Benzylsulfonyl)butanamido Tetrahydrobenzo[b]thiophene ~478 (estimated) Benzylsulfonyl, methyl ester -
Ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-(Dioxoisoquinolinyl)butanamido Tetrahydrobenzo[b]thiophene 526.58 Dioxoisoquinolinyl, ethyl ester
Ethyl 2-[(4-bromobutanoyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4a) 4-Bromobutanamido Tetrahydrobenzo[b]thiophene 392.5 Bromine, ethyl ester
Ethyl 2-(2-cyano-3-(4-dimethylaminophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5h) Cyanoacrylamido (dimethylaminophenyl) Tetrahydrobenzo[b]thiophene 419.50 Cyano, dimethylamino, ethyl ester
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Methylsulfonylphenylacetamido Tetrahydrobenzo[b]thiophene 392.5 Methylsulfonyl, carboxamide

Key Observations:

  • Linker Flexibility : The butanamido linker (4 carbons) in the target compound offers greater conformational flexibility compared to the acetamido linker (2 carbons) in .
  • Ester vs. Carboxamide : The methyl ester in the target compound may improve membrane permeability compared to carboxamide derivatives like .
Anticancer Activity
  • Compound S8 (Ethyl 2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) exhibited significant cytotoxicity against the A-549 lung cancer cell line (IC₅₀ ~10⁻⁴ M), attributed to the electron-withdrawing p-bromo substituent .
  • However, the longer butanamido linker could alter binding kinetics.
Antibacterial Activity
  • Ethyl 2-(2-cyano-3-(4-dimethylaminophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5h) showed enhanced antibacterial activity due to the dimethylamino group’s electron-donating properties .
  • Target Compound : The benzylsulfonyl group, being electron-withdrawing, may reduce antibacterial efficacy compared to 5h but could improve activity against sulfonamide-sensitive pathogens.

Physicochemical Properties

Property Target Compound Ethyl 2-(4-morpholinosulfonylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Molecular Weight ~478 (estimated) 478.58 433.52
Density (g/cm³) Predicted ~1.38 1.385 N/A
pKa ~11.9 (estimated) 11.93 N/A
Solubility Moderate (ester group) Low (morpholinosulfonyl) Low (benzoyl)

Insights:

  • The target compound’s methyl ester may enhance solubility compared to ethyl ester derivatives like or .
  • The benzylsulfonyl group’s acidity (predicted pKa ~11.9) aligns with morpholinosulfonyl derivatives, suggesting similar ionization behavior .

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